Dantrolene Impurity 2

概要

説明

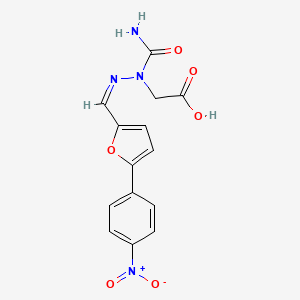

Dantrolene Impurity 2 is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a carbamoyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dantrolene Impurity 2 typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a nitrophenyl compound, followed by the introduction of a carbamoyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Dantrolene Impurity 2 can undergo various chemical reactions, including:

Oxidation: The furan ring and nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Products may include oxidized derivatives of the furan ring or nitrophenyl group.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Substituted carbamoyl derivatives are typically formed.

科学的研究の応用

Detection Methods

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely utilized for the detection and quantification of dantrolene sodium and its impurities. A study developed an HPLC method using a Zorbax C8 column with a mobile phase of methanol-acetonitrile-water (250:250:500) at a UV detection wavelength of 315 nm. This method demonstrated satisfactory separation between dantrolene sodium and its related impurities, including Dantrolene Impurity 2, with an average recovery rate of 99.9% .

High-Performance Thin-Layer Chromatography (HPTLC)

Another effective method for analyzing dantrolene and its impurities is HPTLC. A validated HPTLC technique was established for separating dantrolene sodium from its process-related impurities, including this compound. The method utilized silica gel plates and a specific developing system, achieving sensitivity in the range of 0.1–2.0 μg band−1 for the impurities .

Stability Studies

Stability studies are critical for understanding how this compound affects the overall stability of dantrolene formulations. Research has shown that dantrolene degrades in aqueous buffer solutions across various pH levels (1.2-9.5) and temperatures (25°C to 75°C). The degradation kinetics followed pseudo-first-order kinetics, indicating that the formation of impurities like this compound is influenced by environmental conditions .

Clinical Applications

Case Studies

Dantrolene sodium has been effectively used in clinical settings beyond its primary indications. For instance, a case report highlighted its use in managing refractory shivering in a patient with severe traumatic brain injury. The administration of dantrolene successfully alleviated uncontrollable shivering, showcasing its potential role in neuroprotective strategies during critical care scenarios .

Summary Table of Detection Methods

| Method | Detection Technique | Mobile Phase | Detection Wavelength | Sensitivity Range |

|---|---|---|---|---|

| HPLC | Zorbax C8 Column | Methanol-Acetonitrile-Water (250:250:500) | 315 nm | 0.080-0.4 mg/mL |

| HPTLC | Silica Gel Plates | Chloroform-Ethylacetate-Acetic Acid (10:0.5:0.01) | UV at 380 nm | 0.1–2.0 μg band−1 |

作用機序

The mechanism by which Dantrolene Impurity 2 exerts its effects involves interactions with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, modulating their activity. The furan ring and carbamoyl group can also play roles in binding to biological molecules, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

- 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]propanoic acid

- 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]butanoic acid

Uniqueness

Compared to similar compounds, Dantrolene Impurity 2 is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring, nitrophenyl group, and carbamoyl group makes it a versatile compound for various applications.

生物活性

Dantrolene, a muscle relaxant primarily used to treat malignant hyperthermia, has been extensively studied for its biological activity. However, the focus on its impurities, particularly Dantrolene Impurity 2, has garnered attention due to potential implications in pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

Overview of Dantrolene and Its Impurities

Dantrolene sodium acts by inhibiting the ryanodine receptor (RyR), which is crucial for calcium release in skeletal muscle cells. This mechanism is pivotal in reducing intracellular calcium concentrations, thus mitigating muscle contraction during hyperthermic crises. The presence of impurities like this compound can influence the overall efficacy and safety profile of the drug.

Dantrolene binds to the RyR1 isoform, leading to a decrease in calcium ion release from the sarcoplasmic reticulum. The binding interactions are characterized by specific amino acid residues that play critical roles in its inhibitory effects. Research indicates that interactions with residues such as W882, W996, and R1000 are essential for dantrolene's effectiveness .

Key Interactions

- W882 : Critical for dantrolene binding; mutations here abolish its inhibitory effect.

- W996 and R1000 : Contribute to the potency of dantrolene; mutations lead to a significant increase in IC50 values.

Pharmacological Effects

The biological activity of this compound has not been extensively documented; however, studies suggest that impurities can alter the pharmacodynamics of the parent compound. For instance, impurities may modify binding affinities or alter metabolic pathways, potentially leading to unexpected side effects or reduced therapeutic efficacy .

Case Studies

- Malignant Hyperthermia Management : In patients treated with dantrolene for malignant hyperthermia, the presence of impurities could theoretically affect recovery times and overall outcomes. A study indicated that dantrolene significantly reduces mortality rates associated with malignant hyperthermia from 80% to less than 10% .

- Cardiovascular Effects : Research has shown that dantrolene does not adversely affect cardiac function at clinical doses; however, the impact of its impurities remains unclear. The interaction with RyR2 isoforms in cardiac tissues suggests a need for further investigation into how impurities might influence cardiac safety profiles .

Table 1: Binding Affinities and IC50 Values

| Compound | Binding Site | IC50 (µM) | Notes |

|---|---|---|---|

| Dantrolene | RyR1 | 0.16 ± 0.03 | Strong inhibition observed |

| This compound | Unknown | TBD | Further studies needed |

| Mutated RyR1 (W882A) | RyR1 | >100 | Complete loss of inhibition |

Research Findings

Recent studies have emphasized the importance of understanding the structural characteristics and binding modes of both dantrolene and its impurities. The identification of binding sites through cryo-electron microscopy has paved the way for structure-guided drug design aimed at improving therapeutic profiles while minimizing adverse effects associated with impurities .

特性

IUPAC Name |

2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDXLIJGJXVFDO-APSNUPSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N\N(CC(=O)O)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。